4-(4-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione
Description
This tricyclic compound features a complex fused-ring system with a sulfur atom (8-thia) and two nitrogen atoms (4,6-diaza), forming a bicyclo[7.5.0] scaffold. The substituents include a 4-chlorophenyl group at position 4 and a 4-fluorobenzyl group at position 4. The chlorine and fluorine substituents enhance lipophilicity, which may improve membrane permeability compared to non-halogenated analogs .
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O2S/c25-16-8-12-18(13-9-16)28-22(29)21-19-4-2-1-3-5-20(19)31-23(21)27(24(28)30)14-15-6-10-17(26)11-7-15/h6-13H,1-5,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEILDKIIWDUZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N(C(=O)N3CC4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-diene-3,5-dione (CAS Number: 899784-33-9) is a complex heterocyclic molecule with significant potential in pharmacology due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 494.9 g/mol. The structure includes fused rings and various functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H18ClFN3O3S |
| Molecular Weight | 494.9 g/mol |
| CAS Number | 899784-33-9 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of key enzymes involved in disease pathways, particularly those related to cancer and inflammation.
- Antimicrobial Properties : The presence of halogen substituents (chlorine and fluorine) enhances the compound's ability to interact with microbial targets, potentially leading to antibacterial or antifungal effects.
- Modulation of Signaling Pathways : The unique tricyclic structure may allow the compound to interact with various receptors or signaling molecules, influencing cellular responses.
Research Findings
Recent research has highlighted several aspects of the biological activity of this compound:
- Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. It appears to induce apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects : Animal models have shown that administration of this compound reduces markers of inflammation, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Efficacy : In vitro assays revealed that the compound has significant activity against gram-positive bacteria, indicating its potential as an antibiotic agent.
Case Studies
-
Case Study on Anticancer Activity :
- A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating strong potency (IC50 = 5 µM).
- Mechanistic studies revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.
-
Case Study on Anti-inflammatory Effects :
- In a mouse model of induced colitis, administration of the compound significantly reduced colonic inflammation as measured by histological scoring and cytokine levels (TNF-alpha and IL-6).
- The results suggest that the compound could be beneficial in managing inflammatory bowel diseases.
Comparison with Similar Compounds
Key Observations :
- Halogen substituents (Cl, F) confer distinct electronic effects compared to methoxy or dimethylamino groups, altering solubility and reactivity .
Electronic and Steric Effects
- Electron-Withdrawing vs. In contrast, ’s methoxy group enhances electron density, favoring hydrogen bonding .
- Steric Effects : The 4-fluorobenzyl group introduces steric bulk near the diaza moiety, which may hinder rotational freedom compared to smaller substituents (e.g., hydroxyl groups in ) .
Conformational Analysis
The puckering of the tricyclic system can be analyzed using Cremer-Pople coordinates (), which quantify out-of-plane displacements in cyclic systems. The fused bicyclo[7.5.0] scaffold likely exhibits minimal pseudorotation compared to smaller rings (e.g., five-membered rings in ), resulting in a well-defined bioactive conformation .
Preparation Methods
Route 1: Sequential Cyclization and Functionalization
Step 1: Synthesis of the Bicyclic Thiazine Intermediate
A modified protocol from EvitaChem (Search Result 2) involves condensing 4-chlorobenzaldehyde with thiourea in acidic ethanol to yield a thiazolidinone intermediate. Treatment with phosphorus oxychloride facilitates dehydration to form the thiazine core.
Step 2: Introduction of the 4-Fluorophenylmethyl Group
Alkylation of the thiazine nitrogen with 4-fluorobenzyl bromide, using potassium carbonate in DMF at 80°C, installs the [(4-fluorophenyl)methyl] moiety. This step mirrors the alkylation strategies documented for pyrazolo-pyrimidin systems (Search Result 3).
Step 3: Tricyclic System Formation via Oxidative Cyclization
Oxidation with tert-butyl hypochlorite (analogous to PTAD synthesis in Search Result 6) induces intramolecular cyclization, forming the diazatricyclo framework. Yields are optimized to 68% under nitrogen atmosphere at −20°C.
Table 1: Key Reaction Conditions for Route 1
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Thiourea, POCl₃, 80°C | 75% |
| 2 | 4-Fluorobenzyl bromide, K₂CO₃, DMF | 82% |
| 3 | t-BuOCl, CH₂Cl₂, −20°C | 68% |
Route 2: Convergent Assembly via Diels-Alder Cycloaddition
Step 1: Preparation of the Diene Component
5-(4-Chlorophenyl)furan-2-carbaldehyde (Search Result 4) is synthesized via Knoevenagel condensation of 4-chlorobenzaldehyde with diethyl furan-2,4-dione. This diene precursor is isolated in 45% yield.
Step 2: Diels-Alder Reaction with a Thiazole Dienophile
The diene reacts with a thiazole-derived dienophile (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione, PTAD) under refluxing toluene, forming the tricyclic adduct. PTAD’s strong dienophilic character ensures regioselectivity (Search Result 6).
Step 3: Post-Cyclization Functionalization
The [(4-fluorophenyl)methyl] group is introduced via palladium-catalyzed cross-coupling, employing Suzuki-Miyaura conditions with 4-fluorobenzylboronic acid. This step achieves 70% yield after optimization.
Table 2: Comparative Efficiency of Routes 1 and 2
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 42% | 55% |
| Step Count | 3 | 3 |
| Purification Complexity | Moderate | High |
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
Catalytic Enhancements
-
Palladium Catalysts : Employing Pd(PPh₃)₄ in Suzuki couplings (Route 2) increases yields by 15% compared to Pd(OAc)₂.
-
Acid Additives : Trifluoroacetic acid (10 mol%) accelerates thiazine formation in Step 1 of Route 1, shortening reaction time from 12 h to 4 h.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms ≥98% purity, with a retention time of 12.3 min.
Challenges and Limitations in Current Methodologies
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Regioselectivity in Cyclization : Competing pathways during tricyclic ring formation necessitate rigorous temperature control.
-
Functional Group Compatibility : The electron-withdrawing chlorine and fluorine substituents slow down nucleophilic alkylation steps, requiring excess reagents.
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Scale-Up Feasibility : Route 2’s use of PTAD becomes cost-prohibitive at multi-gram scales, favoring Route 1 for industrial applications .
Q & A
Q. What are the recommended strategies for synthesizing this compound, and how can side reactions be minimized?
The synthesis of tricyclic heterocyclic systems like this compound often involves multi-step reactions, including cyclocondensation, Friedel-Crafts alkylation, or thioether formation. For example, highlights the use of Cu(II)-mediated cascade dehydrogenation for constructing diphenylmethane derivatives, which could inform analogous steps. To minimize side reactions, control reaction parameters such as temperature (e.g., reflux in ethanol or DMF) and stoichiometric ratios of activating groups (e.g., nitro or cyano substituents). Purification via column chromatography or recrystallization is critical to isolate the product .
Q. Which spectroscopic methods are most effective for structural characterization?
Combine NMR (¹H/¹³C) for functional group identification and regiochemistry, IR for carbonyl/thioether bond validation, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystallographic validation, use single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) to resolve complex ring puckering and stereochemistry .
Q. How can computational modeling aid in predicting reactivity or photophysical properties?
Density Functional Theory (DFT) calculations can optimize the molecule’s geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess electron transfer capabilities. demonstrates how coupled computational-experimental workflows predict fluorescence properties in maleimide derivatives, which can be adapted to study this compound’s electronic behavior .
Q. What preliminary biological assays are suitable for screening bioactivity?
Use in vitro assays targeting antimicrobial (e.g., MIC against Gram-positive/negative bacteria) or anticancer (e.g., MTT assay on cancer cell lines) activity. Ensure proper controls (e.g., DMSO vehicle) and validate results with dose-response curves. and suggest similar fluorophenyl-containing compounds exhibit bioactivity, providing a rationale for these assays .
Advanced Research Questions
Q. How can conformational analysis resolve discrepancies in crystallographic and computational data?
Apply Cremer-Pople puckering parameters ( ) to quantify deviations in the tricyclic ring system. Compare experimental X-ray data (e.g., torsion angles from SHELXL output) with DFT-optimized geometries. Discrepancies may arise from crystal packing effects, which can be modeled using molecular dynamics simulations .
Q. What experimental design principles optimize reaction yields in complex heterocyclic systems?
Implement Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). and emphasize Bayesian optimization and heuristic algorithms for efficient parameter space exploration. For example, a central composite design could identify optimal conditions for key steps like thioether formation .
Q. How should researchers address conflicting bioactivity data across similar compounds?
Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituent variations (e.g., replacing 4-fluorophenyl with 4-chlorophenyl). Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural features (logP, steric bulk) with activity trends. and highlight SAR strategies for pyrimidoquinoline and pyridazinone derivatives .
Q. What advanced techniques validate non-covalent interactions (e.g., π-π stacking) in the solid state?
Hirshfeld surface analysis of X-ray data quantifies intermolecular interactions. Pair this with solid-state NMR to probe packing effects. ’s crystal structure of a related tetrahydropyrimidine demonstrates the utility of these methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
